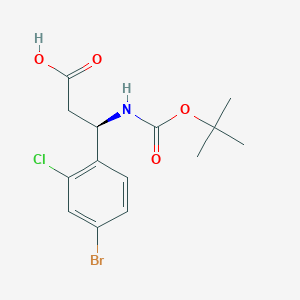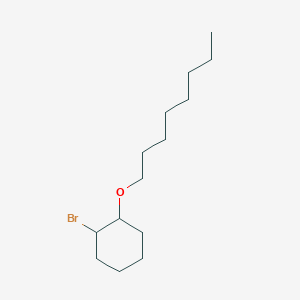
1-Bromo-2-(octyloxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(octyloxy)cyclohexane is an organic compound with the molecular formula C14H27BrO. It is a brominated cyclohexane derivative where a bromine atom is attached to the first carbon of the cyclohexane ring, and an octyloxy group is attached to the second carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(octyloxy)cyclohexane can be synthesized through a multi-step process. One common method involves the bromination of 2-(octyloxy)cyclohexanol. The reaction typically uses a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(octyloxy)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Elimination Reactions (E2): Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The octyloxy group can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol are typical.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-(octyloxy)cyclohexanol or 2-(octyloxy)cyclohexylamine.
Elimination Reactions: Major products are cyclohexenes with varying degrees of substitution.
Oxidation: Products include 2-(octyloxy)cyclohexanone or 2-(octyloxy)cyclohexanal.
Scientific Research Applications
1-Bromo-2-(octyloxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(octyloxy)cyclohexane involves its reactivity as a brominated compound. The bromine atom can act as a leaving group in substitution and elimination reactions, facilitating the formation of new bonds and structures. The octyloxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(hexyloxy)cyclohexane
- 1-Bromo-2-(decyloxy)cyclohexane
- 1-Chloro-2-(octyloxy)cyclohexane
Uniqueness
1-Bromo-2-(octyloxy)cyclohexane is unique due to its specific combination of a bromine atom and an octyloxy group on the cyclohexane ring. This combination imparts distinct reactivity and properties compared to similar compounds with different alkyl or halogen substituents. The length of the octyloxy chain also influences the compound’s physical and chemical behavior, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C14H27BrO |
|---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
1-bromo-2-octoxycyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-2-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15/h13-14H,2-12H2,1H3 |
InChI Key |
SLEVSJVKATWFHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1CCCCC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



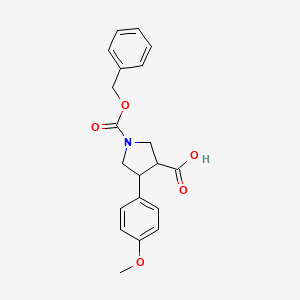
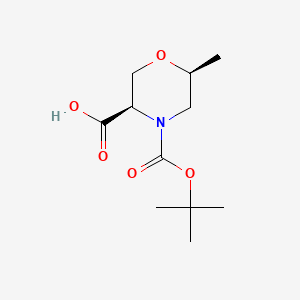
![2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B13633108.png)
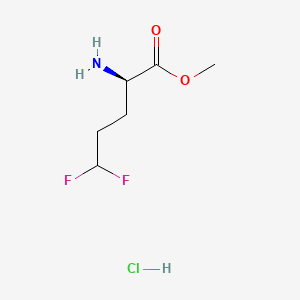
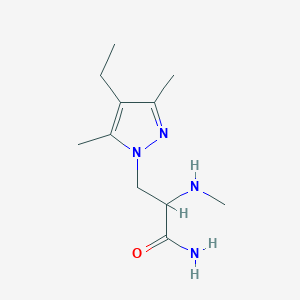
![7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B13633128.png)
![Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]-](/img/structure/B13633134.png)



![3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride](/img/structure/B13633148.png)
![(1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B13633156.png)
